2-Methyl-1,2-oxaborolane: Physical Property Comparison for Purification and Handling
2-Methyl-1,2-oxaborolane exhibits a molecular weight of 83.92 g/mol and a calculated LogP of 1.03, which is lower than its 2-ethyl-4,5-dimethyl analog (126.00 g/mol, LogP ~2.5 estimated) . This lower molecular weight and reduced lipophilicity facilitate easier removal of volatile byproducts during workup and improve aqueous compatibility in biphasic reaction systems [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW: 83.92 g/mol; LogP: 1.03 |
| Comparator Or Baseline | 2-Ethyl-4,5-dimethyl-1,2-oxaborolane (CAS 74685-45-3): MW 126.00 g/mol; LogP estimated ~2.5 |
| Quantified Difference | MW: 42.08 g/mol lower; LogP: ~1.5 units lower |
| Conditions | Calculated properties (chemsrc.com, SpectraBase) |
Why This Matters
Lower molecular weight simplifies purification and reduces material costs per mole; lower LogP improves aqueous reaction media compatibility.
- [1] SpectraBase. 2-Ethyl-4,5-dimethyl-1,2-oxaborolane [Internet]. [cited 2026 Apr 21]. Available from: https://spectrabase.com/spectrum/Es2i0PVFxV2 View Source
